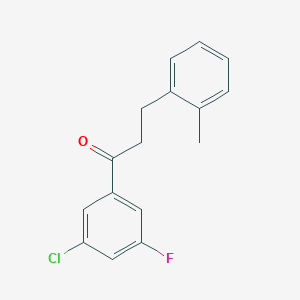

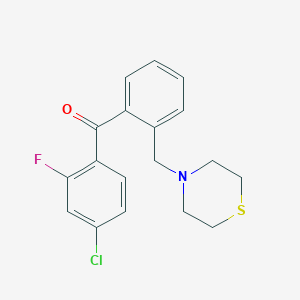

3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone

Overview

Description

The compound "3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone" is not directly discussed in the provided papers. However, related compounds and methodologies that could be relevant to the analysis of such a compound are mentioned. For instance, the detection and quantitation of regioisomer impurities in 3-chloro-5-fluorophenol, a related raw material, are explored using gas chromatography . Additionally, the study of organotin esterification of a compound with a similar substitution pattern on the aromatic ring is reported, which includes synthesis, spectroscopic characterization, and biological activity analysis .

Synthesis Analysis

The synthesis of related compounds, such as organotin esters of substituted cinnamic acids, has been described, providing insights into potential synthetic routes that could be applied to the target compound . The synthesis of biphenyl derivatives with chloro and fluoro substituents has also been reported, indicating the importance of halogen substituents in enhancing biological activity .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of a phenylpropenone derivative has been determined, revealing hydrogen-bonded chains and providing a basis for understanding the structural characteristics of similar compounds . Additionally, the geometry around the tin atom in organotin esters has been elucidated through X-ray crystallography .

Chemical Reactions Analysis

The reactivity of related compounds has been studied, such as the phosphitylation of lignins using a chlorinated reagent, which could inform the reactivity of chloro-substituted compounds . The use of a fluorinated oxirane as a chiral resolution reagent for amines also demonstrates the potential for fluorinated compounds to participate in selective chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the intrinsic inhibitory activity of biphenyl derivatives with specific halogen substituents has been enhanced, suggesting that the substitution pattern significantly affects the properties of these compounds . The organotin esters of a substituted cinnamic acid have been screened for bactericidal, fungicidal activities, and cytotoxicity, indicating the potential biological relevance of the physical and chemical properties of these compounds .

Scientific Research Applications

Copolymerization Studies

- The compound has been utilized in the synthesis and copolymerization of novel copolymers of styrene. Specifically, halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variations with chloro and fluoro substitutions, were prepared and copolymerized with styrene. These copolymers were characterized by various analytical methods, revealing their structure and decomposition patterns (Savittieri et al., 2022), (Kharas et al., 2016), (Hussain et al., 2019).

Crystallographic Analysis

- Research involving substituted pyrazolines includes crystal structure analysis of compounds with fluoro and chloro substituents. These studies reveal insights into molecular structures and intermolecular interactions, contributing to the understanding of molecular conformations and crystalline behaviors (Chopra et al., 2007).

Synthesis and Spectral Analysis

- There has been significant research in the synthesis and spectral analysis of compounds with chloro and fluoro substituents. These studies include quantum chemical studies on molecular geometry and chemical reactivity, helping in the understanding of electronic properties and reactivity of such compounds (Satheeshkumar et al., 2017).

Herbicidal Activity

- Synthesis and evaluation of novel 5-chloro-3-fluoro-2-phenoxypyridines have been conducted, demonstrating their herbicidal activity against certain plants. These compounds, bearing a 1,3,4-oxadiazole ring, show potential as herbicides and provide insights into the development of new agricultural chemicals (Tajik & Dadras, 2011).

Antimicrobial Activity

- Research into the synthesis and in vitro antimicrobial activity of compounds including chloro and fluoro substituents has been carried out. This involves Schiff’s base, azetidinones, and thiazolidinones, highlighting their potential in developing new antimicrobial agents (Mistry et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound may affect various biochemical pathways. In the context of the Suzuki–Miyaura (SM) cross-coupling reaction, the compound could participate in electronically divergent processes with the metal catalyst . .

Pharmacokinetics

Similar compounds are known to undergo various transformations in the body, such as protodeboronation and Friedel Crafts acylation followed by a Clemmensen Reduction .

Result of Action

Similar compounds have been known to cause various physiological effects, such as toxic liver damage and rhabdomyolysis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound may participate in, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, safety data suggests that the compound should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge .

properties

IUPAC Name |

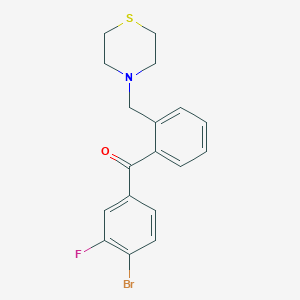

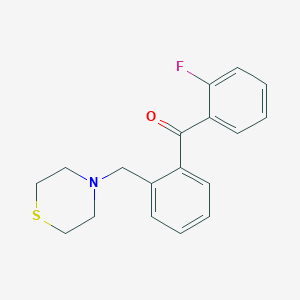

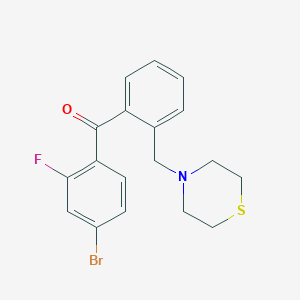

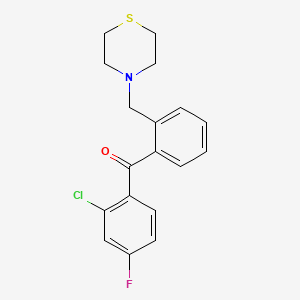

1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTECJUYKHRRLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644038 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-5'-fluoro-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-88-3 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

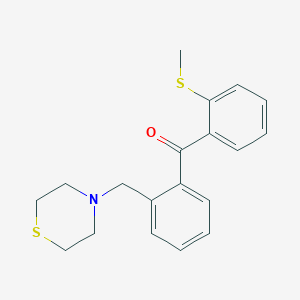

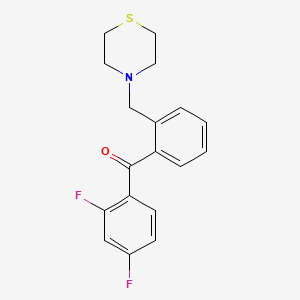

![Ethyl 4-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1327331.png)

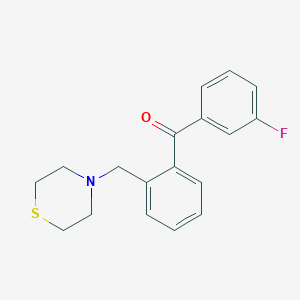

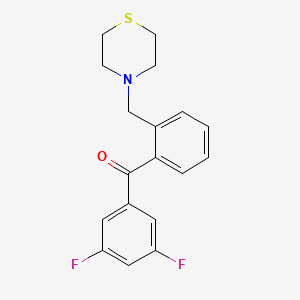

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

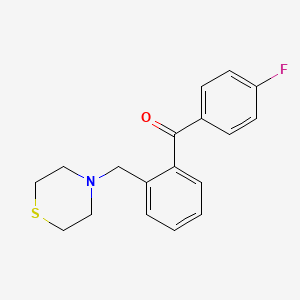

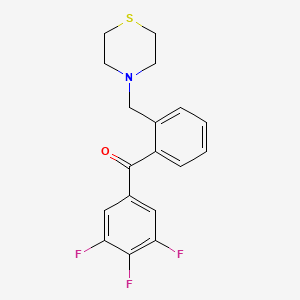

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)